molecular formula C20H19NO4 B13905617 (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid

(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid

Cat. No.: B13905617
M. Wt: 337.4 g/mol
InChI Key: OTDFSTKXUDDEDM-KPZWWZAWSA-N
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Description

(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid: is a chiral compound that belongs to the class of azetidine carboxylic acids It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and azetidine derivatives.

    Protection of Amino Group: The amino group of the azetidine derivative is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is usually carried out using Fmoc chloride in the presence of a base like triethylamine.

    Formation of Azetidine Ring: The azetidine ring is formed through cyclization reactions, often involving the use of strong bases or catalysts to facilitate the ring closure.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can be performed on the azetidine ring or the fluorenylmethoxycarbonyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the azetidine ring, where various substituents can be introduced to modify its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Reduced azetidine or fluorenylmethoxycarbonyl derivatives.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: The compound is widely used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise assembly of peptides.

    Chiral Catalysts: It serves as a chiral building block in the synthesis of chiral catalysts used in asymmetric synthesis.

Biology:

    Enzyme Inhibitors: The compound and its derivatives are studied for their potential as enzyme inhibitors, which can be used in drug discovery and development.

    Protein Labeling: It is used in the labeling of proteins for various biochemical assays.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group acts as a protecting group, preventing unwanted reactions during peptide synthesis. The azetidine ring provides structural rigidity and chirality, which can influence the compound’s interaction with biological targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid: This compound features a similar fluorenylmethoxycarbonyl group but differs in the structure of the azetidine ring.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another compound with the fluorenylmethoxycarbonyl group, used in peptide synthesis.

Uniqueness:

    Structural Features: The unique combination of the azetidine ring and the fluorenylmethoxycarbonyl group provides distinct chemical and physical properties.

    Chirality: The specific stereochemistry of the compound (2R,3S) imparts unique chiral properties, making it valuable in asymmetric synthesis and chiral catalysis.

    Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylazetidine-2-carboxylic acid

InChI

InChI=1S/C20H19NO4/c1-12-10-21(18(12)19(22)23)20(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12-,18+/m0/s1

InChI Key

OTDFSTKXUDDEDM-KPZWWZAWSA-N

Isomeric SMILES

C[C@H]1CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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